

Application Note: Preparation of Kinase Inhibitors Using 5-(Cyclohexylmethoxy)-2-fluoroaniline

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Compound of Interest

Compound Name: 5-(Cyclohexylmethoxy)-2-fluoroaniline

Cat. No.: B8166446

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Introduction & Strategic Rationale

The development of potent and selective kinase inhibitors often hinges on the optimization of the "tail" region of the molecule—the segment that extends into the hydrophobic pocket (e.g., the specificity pocket or solvent front) of the ATP-binding site. **5-(Cyclohexylmethoxy)-2-fluoroaniline** represents a high-value scaffold for this purpose due to two key structural features:

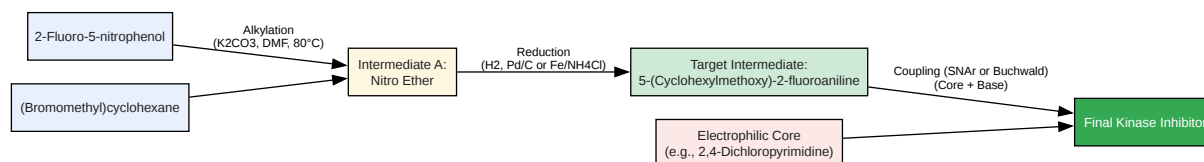
- **The 2-Fluoro Group:** Provides bioisosteric replacement for hydrogen, increasing metabolic stability against ring oxidation while modulating the pKa of the aniline nitrogen. This often enhances the hydrogen bond donor capability of the amine when coupled to a heteroaromatic core (e.g., pyrimidine, quinazoline).
- **The 5-Cyclohexylmethoxy Tail:** A bulky, lipophilic group that targets the hydrophobic regions (e.g., the gatekeeper or solvent-exposed regions) common in tyrosine kinases like ALK and c-Met. The ether linkage provides rotational freedom, allowing the cyclohexyl ring to adopt an optimal conformation for hydrophobic collapse.

This guide provides a comprehensive workflow for synthesizing this intermediate and coupling it to various kinase inhibitor cores (Type I and Type II).

Retrosynthetic Analysis & Design Logic

The incorporation of **5-(Cyclohexylmethoxy)-2-fluoroaniline** into a kinase inhibitor typically follows a convergent synthesis strategy. The aniline serves as the nucleophile in a coupling reaction with an electrophilic heteroaromatic core (e.g., a chloropyrimidine or chloroquinazoline).

Pathway Visualization



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Caption: Convergent synthetic workflow for generating kinase inhibitors from the **5-(Cyclohexylmethoxy)-2-fluoroaniline** scaffold.

Experimental Protocols

Part A: Synthesis of 5-(Cyclohexylmethoxy)-2-fluoroaniline

If the intermediate is not commercially available in the required purity, it must be synthesized de novo to ensure the integrity of the final drug substance.

Reagents:

- 2-Fluoro-5-nitrophenol (CAS: 7356-30-1)
- (Bromomethyl)cyclohexane (CAS: 2550-36-9)

- Potassium Carbonate (), anhydrous
- N,N-Dimethylformamide (DMF)
- Palladium on Carbon (10% Pd/C) or Iron powder/Ammonium Chloride

Step 1: O-Alkylation

- Charge a reaction vessel with 2-Fluoro-5-nitrophenol (1.0 eq) and anhydrous DMF (10 volumes).
- Add Potassium Carbonate (2.0 eq) and stir at room temperature for 15 minutes to form the phenoxide.
- Add (Bromomethyl)cyclohexane (1.2 eq) dropwise.
- Heat the mixture to 80°C and stir for 4–6 hours. Monitor by TLC/LC-MS for consumption of the phenol.
- Workup: Cool to RT, pour into ice water, and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over , and concentrate.
- Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (0–20% EtOAc/Hexanes) to yield 4-fluoro-3-(cyclohexylmethoxy)nitrobenzene.

Step 2: Nitro Reduction

- Dissolve the nitro intermediate (1.0 eq) in Methanol (20 volumes).
- Add 10% Pd/C (5 wt% loading) under a nitrogen atmosphere.
- Hydrogenate under a balloon of (1 atm) or in a Parr shaker (30 psi) for 2–4 hours.

- Filter through a Celite pad to remove the catalyst.
- Concentrate the filtrate to obtain **5-(Cyclohexylmethoxy)-2-fluoroaniline** as an off-white solid or thick oil.
 - QC Check: Verify by
-NMR (look for disappearance of nitro-shifted aromatic protons and appearance of broad peak ~3.5-5.0 ppm).

Part B: Coupling Strategies for Kinase Inhibitor Synthesis

Choose the appropriate method based on the reactivity of the electrophilic core.

Method 1: Nucleophilic Aromatic Substitution ()

Best for highly reactive cores like 4-chloroquinazolines or 2,4-dichloropyrimidines (e.g., Gefitinib/ALK inhibitor analogs).

Protocol:

- Dissolve the heteroaromatic chloride (1.0 eq) and **5-(Cyclohexylmethoxy)-2-fluoroaniline** (1.1 eq) in 2-Propanol or n-Butanol (10–15 volumes).
- Add a base if the core is acid-sensitive (e.g., DIPEA, 2.0 eq). For robust cores, no base is needed (HCl salt precipitates).
- Reflux at 80–100°C for 4–12 hours.
- Cool to room temperature.
- Isolate: Filter the precipitated solid (often the HCl salt). Wash with cold isopropanol and ether.
- Free Base (Optional): Suspend in EtOAc/Water, adjust pH to 8 with

, and extract.

Method 2: Buchwald-Hartwig Cross-Coupling

Best for unactivated aryl halides or when

fails due to sterics.

Protocol:

- Combine Aryl halide/triflate (1.0 eq), Aniline intermediate (1.2 eq),
(2.0 eq) in Toluene or 1,4-Dioxane.
- Add Catalyst:
(5 mol%) and Ligand (e.g., Xantphos or BINAP, 10 mol%).
- Degas with Argon for 10 minutes.
- Heat to 100°C in a sealed tube for 12–18 hours.
- Workup: Filter through Celite, concentrate, and purify via Flash Chromatography.

Quality Control & Validation Data

To ensure the "Trustworthiness" of the synthesized inhibitor, the following analytical parameters must be met.

Parameter	Method	Acceptance Criteria
Purity	HPLC (C18, ACN/Water + 0.1% TFA)	> 95% (Area %)
Identity	-NMR (DMSO-)	Integration of cyclohexyl protons (11H, m, 1.0-1.8 ppm) matches aromatic region.
Mass	LC-MS (ESI+)	within 0.4 Da of calculated mass.
Residual Solvent	GC-Headspace	DMF < 880 ppm, Toluene < 890 ppm (ICH Q3C limits).

Representative NMR Data (Simulated for Validation)

- Aromatic Region:

6.8–7.2 ppm (m, 3H, Aniline ring protons).

- Amine:

4.8 ppm (br s, 2H,).

- Ether Linkage:

3.75 ppm (d, 2H, ,).

- Cyclohexyl:

1.6–1.8 (m, 5H), 1.1–1.3 (m, 6H).

Case Study: Design of an ALK/ROS1 Inhibitor Analog

To demonstrate the application, we consider the design of a Type I (ATP-competitive) inhibitor targeting the ALK kinase domain.

Objective: Synthesize a 2,4-diaminopyrimidine derivative. Core: 2,4-dichloro-5-methylpyrimidine. Tail: **5-(Cyclohexylmethoxy)-2-fluoroaniline**.^[1]

Workflow:

- Regioselective

: Reaction of 2,4-dichloro-5-methylpyrimidine with the aniline at 0°C typically favors the 4-position (sterically less hindered and more electrophilic).

- Second Displacement: The 2-chloro position is then displaced by a solubilizing group (e.g., N-methylpiperazine) at higher temperatures (100°C).

Structural Logic: The cyclohexylmethoxy group occupies the hydrophobic specificity pocket (often the ribose-binding pocket or adjacent hydrophobic region), while the 2-fluoro group forms an intramolecular hydrogen bond or interacts with the hinge region residues, locking the conformation for optimal binding entropy.

References

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Disclaimer: This protocol is intended for research and development purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.

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Sources

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